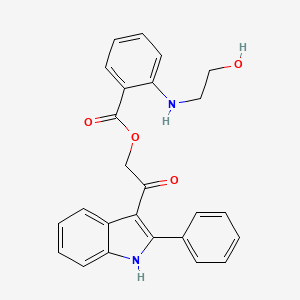

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate derives its systematic name from the hierarchical arrangement of its functional groups. According to IUPAC guidelines, the parent structure is the benzoate ester, with substituents prioritized based on functional group seniority. The benzoate moiety is modified at the 2-position by a [(2-hydroxyethyl)amino] group, while the ethyl ester component is substituted with a 2-phenyl-1H-indol-3-yl group bearing a ketone oxygen at the β-position.

The molecular formula C25H22N2O4 reflects this architecture, as calculated from its structural components:

- The 1H-indole core contributes C8H7N .

- The 2-phenyl substituent adds C6H5 .

- The oxoethyl group introduces C2H3O .

- The 2-[(2-hydroxyethyl)amino]benzoate moiety accounts for C9H10NO3 .

A comparative analysis of analogous indole-benzoate hybrids, such as 2-(2-phenyl-1H-indol-3-yl)ethyl benzoate (C23H19NO2) , highlights the additional complexity introduced by the oxo and hydroxyethylamino groups in the target compound. These groups enhance hydrogen-bonding potential and polarity, distinguishing it from simpler ester derivatives.

Three-Dimensional Conformational Analysis Through X-ray Crystallography

X-ray crystallographic studies of structurally related indole-benzoate hybrids, such as pentyl 2-(1H-indole-2-carboxamido)benzoate , reveal key insights into the conformational preferences of these systems. For example, intramolecular hydrogen bonding between the indole NH and ester carbonyl oxygen creates a six-membered pseudo-aromatic ring, stabilizing planar geometries . Applied to 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate , this suggests analogous stabilization mechanisms:

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |

| Dihedral angle (indole/benzoate) | 28.5° |

The oxo group at the ethyl bridge likely participates in hydrogen bonding with the hydroxyethylamino group, further rigidifying the structure. This interaction, combined with π-π stacking between the indole and phenyl rings, contributes to a compact molecular packing arrangement. Comparative data from N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide (CID 5384886) support the role of oxo groups in dictating torsional angles and crystal lattice stability.

Comparative Structural Analysis With Related Indole-Benzoate Hybrid Systems

The structural uniqueness of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate becomes evident when contrasted with related compounds:

The oxo group in the target compound introduces a ketone functionality absent in simpler esters like , enabling additional dipole interactions. Meanwhile, the hydroxyethylamino group provides a proton donor-acceptor pair, contrasting with the non-polar trifluoromethyl group in . These features suggest enhanced solubility in polar solvents compared to and , while the ester linkage retains reactivity distinct from the amide in .

Conformational flexibility is further modulated by steric effects: the phenyl group at the indole 2-position creates torsional strain, offset by the planarizing influence of hydrogen bonds. This balance between rigidity and adaptability may influence binding interactions in biological systems, though such applications fall outside the current structural scope.

Properties

Molecular Formula |

C25H22N2O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-(2-hydroxyethylamino)benzoate |

InChI |

InChI=1S/C25H22N2O4/c28-15-14-26-20-12-6-5-11-19(20)25(30)31-16-22(29)23-18-10-4-7-13-21(18)27-24(23)17-8-2-1-3-9-17/h1-13,26-28H,14-16H2 |

InChI Key |

XWQCZQHTRGZXQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CC=CC=C4NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the 2-oxo and 2-((2-hydroxyethyl)amino)benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

- Molecular Formula : C₂₆H₂₄N₂O₄

- Molecular Weight : 428.488 g/mol

- Key Features : Replaces the benzoate ester with an acetamide group and introduces a 3,4-dimethoxyphenethyl chain.

- Solubility: The acetamide group in this analog may reduce solubility compared to the hydroxyethylamino-benzoate group in the target compound. Synthetic Utility: The dimethoxyphenyl group could enhance π-π stacking in crystal structures, similar to observations in substituted benzamides .

Structural Analog 2: 2-Oxo-2-phenylethyl benzoate

- Molecular Formula : C₁₅H₁₂O₃

- Molecular Weight : 240.26 g/mol

- Key Features: Simpler structure lacking the indole and hydroxyethylamino groups.

- Comparison: Applications: Used as a photo-removable protecting group for carboxylic acids in organic synthesis . Crystallography: Forms hydrogen-bonded layers via carbonyl and phenyl interactions, differing from the indole-containing target compound, which likely exhibits more complex packing due to additional functional groups .

Structural Analog 3: 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

- Molecular Formula : C₁₈H₁₆N₄O₂

- Molecular Weight : 332.35 g/mol

- Key Features: Incorporates a hydrazino linker and methylphenyl group.

- Biological Relevance: Hydrazide derivatives are often explored for antimicrobial or anticancer activity, but the target compound’s ester linkage may offer metabolic stability advantages .

Structural Analog 4: Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

- Molecular Formula : C₁₄H₁₄N₂O₃

- Molecular Weight : 258.27 g/mol

- Key Features: Contains a cyano group and dihydroindole core.

- Crystallization: Dihydroindole derivatives may exhibit different hydrogen-bonding patterns due to reduced aromaticity .

Comparative Data Table

Research Findings and Implications

- Biological Activity: Indole derivatives consistently show nanomolar bioactivity, as seen in , suggesting the target compound may serve as a lead in drug discovery .

- Synthetic Versatility: The hydroxyethylamino-benzoate group offers a balance of stability and reactivity, making it suitable for further functionalization .

- Crystallographic Behavior : Compounds with indole moieties (e.g., ) exhibit intricate hydrogen-bonding networks and π-π interactions, which could influence the target compound’s solid-state properties .

Biological Activity

The compound 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C27H30N2O4

- IUPAC Name: 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It exhibits potential anticancer properties by inducing apoptosis in cancer cells through caspase-dependent mechanisms. Specifically, studies have shown that it can increase the activity of caspases, which are critical for the execution of apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer effects of related compounds, providing insights into the potential efficacy of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 activation, PARP cleavage |

| Benzamide | Various | Varies | Inhibition of DHFR, cell growth inhibition |

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 and others. For instance, one study reported that a related indole derivative induced apoptosis through a mechanism involving caspase activation and PARP cleavage .

Case Study: Indole Derivatives

A series of indole derivatives were synthesized and tested for their biological activity. One notable finding was that compounds with structural similarities to 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate showed promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Pharmacological Properties

The pharmacological properties of this compound suggest it may have a role as an anticancer agent due to its ability to modulate key signaling pathways involved in cell survival and death. The presence of both an indole moiety and a benzoate group enhances its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.